N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-14-6-8-15(9-7-14)21-17(26)12-27-18-11-10-16-22-23-19(25(16)24-18)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULXWOATXOABQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of the compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core linked to a fluorophenyl moiety and a thioacetamide group. The presence of the fluorine atom enhances its lipophilicity and potential biological activity. The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer activities. For instance, a related compound with a similar triazole structure showed significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. The mechanism often involves the inhibition of key proteins involved in cell cycle regulation.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Plk1 | 5.0 | |
| Compound B | EGFR | 7.2 | |
| N-(4-fluorophenyl)-... | TBD | TBD | Current Study |
Antibacterial and Antifungal Properties
Triazole derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro studies indicate that compounds with similar structures to N-(4-fluorophenyl)-... exhibit significant activity against various bacterial strains and fungi.
Table 2: Antibacterial and Antifungal Activities
| Compound | Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 | |
| Compound D | S. aureus | 12 | |
| N-(4-fluorophenyl)-... | TBD | TBD | Current Study |
The biological activity of N-(4-fluorophenyl)-... is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of specific enzymes crucial for cancer cell survival or bacterial growth.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxic effects.
Case Studies
Several studies have highlighted the potential of triazole derivatives in clinical applications:
- Study on Anticancer Efficacy : A recent study evaluated a series of triazole derivatives against human cancer cell lines (HeLa and MCF-7). The results indicated that modifications in the triazole ring significantly enhanced anticancer potency.
- Antimicrobial Screening : A comprehensive screening against multiple pathogens revealed that certain triazole derivatives exhibited superior activity compared to standard antibiotics.
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The incorporation of the triazole and pyridazine rings in N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suggests potential effectiveness against various bacterial strains.
- Case Studies :
- A study demonstrated that related triazole compounds showed MIC values comparable to standard antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the broad-spectrum antibacterial effects of triazole derivatives against both Gram-positive and Gram-negative bacteria .
Antifungal Properties
Triazole compounds are well-known for their antifungal activity. The presence of the thioacetamide functional group in this compound may enhance its efficacy against fungal pathogens.
- Research Findings :
Anticancer Potential
The mercapto-substituted triazoles have been investigated for their anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit tumor growth.
- Evidence :
Neuroprotective Effects
Emerging research suggests that certain triazole derivatives may possess neuroprotective properties.
- Insights :
- Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
- The potential for these compounds to act as neuroprotectants opens avenues for treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Triazole Ring : Starting materials undergo cyclization reactions.
- Thioether Formation : Reaction with thiol compounds to introduce the thio group.
- Acetamide Coupling : Final coupling with acetamide derivatives to achieve the target compound.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Cyclization | Cyclization | Hydrazine derivatives |
| Thioether Formation | Nucleophilic substitution | Thiols |
| Acetamide Coupling | Amide bond formation | Acetic anhydride |
Q & A
Basic: What are the key steps and optimal conditions for synthesizing N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis involves multi-step reactions requiring precise control of conditions:
Thioether Formation : Reacting a pyridazine precursor with a thiol-containing intermediate in solvents like DMF or DMSO, using triethylamine as a catalyst at 80–100°C .
Triazole Cyclization : Employing cyclizing agents (e.g., hydrazine derivatives) under reflux conditions to form the triazolo-pyridazine core .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the pure compound .
| Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMF, triethylamine, 80°C | Thioether linkage formation |
| 2 | Cyclization agent, reflux | Core structure assembly |
| 3 | Silica gel chromatography | Purity optimization |
Basic: Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 438.8) .
- X-ray Crystallography : Resolves bond lengths/angles in the triazolo-pyridazine core .
Advanced: How can researchers elucidate the compound’s mechanism of action?
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
- Binding Assays : Radioligand competition studies (e.g., against sodium channels) to measure IC₅₀ values .
- Cellular Response Profiling : Measure downstream effects (e.g., Ca²⁺ flux or kinase inhibition) via fluorescence-based assays .
Advanced: How should contradictory data (e.g., solubility vs. bioactivity) be resolved?
- Method Validation : Compare solubility measurements (e.g., HPLC vs. nephelometry) under standardized pH/temperature conditions .
- Orthogonal Assays : Confirm bioactivity using cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) models .
Advanced: What strategies optimize pharmacological activity through structure-activity relationships (SAR)?
Modify substituents to enhance target affinity or pharmacokinetics:
| Substituent | Effect |
|---|---|
| 4-Fluorophenyl | Increases lipophilicity and receptor binding |
| Thioether linkage | Enhances metabolic stability |
| Triazole core | Mediates π-π stacking with enzyme active sites |
Basic: Which analytical methods ensure compound purity and stability?
- HPLC : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- TLC : Track reaction progress using silica plates and UV visualization .
Advanced: How is stability under physiological conditions assessed?
- pH-Dependent Stability : Incubate in buffers (pH 1–9) and quantify degradation via LC-MS .
- Plasma Stability Studies : Measure half-life in human plasma to predict in vivo persistence .
Advanced: What approaches identify novel biological targets?
- Proteomic Profiling : SILAC labeling or thermal shift assays to detect protein interactions .
- CRISPR Screening : Genome-wide knockout libraries to identify sensitivity/resistance genes .
Basic: What in vitro models are used for toxicity screening?
- Hepatotoxicity : HepG2 cell viability assays with ATP quantification .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
Advanced: How does computational modeling guide drug design?
- Molecular Docking : Predict binding poses with ion channels (e.g., Nav1.7) using AutoDock Vina .
- MD Simulations : Simulate ligand-receptor dynamics over 100-ns trajectories to assess stability .
Advanced: What reaction mechanisms govern functional group transformations?
- Thioether Oxidation : Study kinetics of sulfoxide formation using H₂O₂ and monitor via ¹H NMR .
- Amide Hydrolysis : Evaluate pH-dependent cleavage rates with LC-MS quantification .
Basic: What safety precautions are required during handling?
- PPE : Gloves, lab coat, and goggles to prevent contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
